molecular formula C10H20N2OS B12225173 1-[4-(Thiomorpholin-4-yl)oxan-4-yl]methanamine

1-[4-(Thiomorpholin-4-yl)oxan-4-yl]methanamine

Cat. No.: B12225173
M. Wt: 216.35 g/mol
InChI Key: ATOGFFAATCRXCK-UHFFFAOYSA-N
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Description

1-[4-(Thiomorpholin-4-yl)oxan-4-yl]methanamine is a chemical compound with the molecular formula C10H20N2OS It is characterized by the presence of a thiomorpholine ring fused with an oxane ring, and a methanamine group attached to the oxane ring

Preparation Methods

The synthesis of 1-[4-(Thiomorpholin-4-yl)oxan-4-yl]methanamine typically involves the following steps:

    Formation of the Thiomorpholine Ring: This can be achieved by reacting a suitable amine with sulfur and a dihaloalkane under controlled conditions.

    Oxane Ring Formation: The thiomorpholine ring is then fused with an oxane ring through a cyclization reaction.

    Introduction of the Methanamine Group:

Industrial production methods may involve optimization of these steps to ensure high yield and purity of the final product.

Chemical Reactions Analysis

1-[4-(Thiomorpholin-4-yl)oxan-4-yl]methanamine undergoes various chemical reactions, including:

    Oxidation: The sulfur atom in the thiomorpholine ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride to yield corresponding amines.

    Substitution: The methanamine group can undergo nucleophilic substitution reactions with electrophiles to form various derivatives.

Common reagents and conditions used in these reactions include:

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Solvents: Methanol, ethanol, dichloromethane.

Major products formed from these reactions include sulfoxides, sulfones, and substituted amines.

Scientific Research Applications

1-[4-(Thiomorpholin-4-yl)oxan-4-yl]methanamine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-[4-(Thiomorpholin-4-yl)oxan-4-yl]methanamine involves its interaction with specific molecular targets and pathways. The thiomorpholine ring can interact with biological macromolecules, potentially inhibiting or modulating their activity. The methanamine group can form hydrogen bonds with target proteins, enhancing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

1-[4-(Thiomorpholin-4-yl)oxan-4-yl]methanamine can be compared with similar compounds such as:

    1-[4-(Morpholin-4-yl)oxan-4-yl]methanamine: This compound has a morpholine ring instead of a thiomorpholine ring, which affects its chemical reactivity and biological activity.

    1-[4-(Thiomorpholin-4-yl)cyclopentyl]methanamine: This compound has a cyclopentyl ring instead of an oxane ring, leading to differences in its structural properties and applications.

The uniqueness of this compound lies in its specific ring structure and functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C10H20N2OS

Molecular Weight

216.35 g/mol

IUPAC Name

(4-thiomorpholin-4-yloxan-4-yl)methanamine

InChI

InChI=1S/C10H20N2OS/c11-9-10(1-5-13-6-2-10)12-3-7-14-8-4-12/h1-9,11H2

InChI Key

ATOGFFAATCRXCK-UHFFFAOYSA-N

Canonical SMILES

C1COCCC1(CN)N2CCSCC2

Origin of Product

United States

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